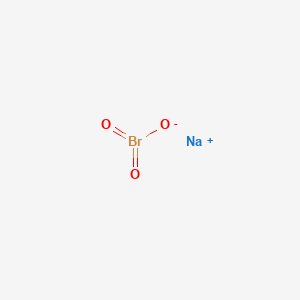

sodium;bromate

Description

BenchChem offers high-quality sodium;bromate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;bromate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;bromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXNAKZDHHEHPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-]Br(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sodium Bromate: A Comprehensive Technical Guide to its Chemical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bromate (B103136) (NaBrO₃) is a powerful oxidizing agent with a range of industrial applications, from dye manufacturing to gold extraction. However, its utility is matched by significant toxicological concerns, particularly its effects on renal and auditory systems. This in-depth technical guide provides a comprehensive overview of the chemical properties and hazards of sodium bromate, intended to inform researchers, scientists, and drug development professionals on its safe handling, potential risks, and mechanisms of toxicity.

Chemical and Physical Properties

Sodium bromate is a white, crystalline, odorless solid. It is highly soluble in water and is a strong oxidizer.[1][2] A detailed summary of its chemical and physical properties is presented in Table 1.

| Property | Value | References |

| Chemical Formula | NaBrO₃ | [1] |

| Molar Mass | 150.89 g/mol | [1] |

| Appearance | White crystalline powder | [1][2] |

| Odor | Odorless | [2] |

| Density | 3.339 g/cm³ | [3] |

| Melting Point | 381 °C (decomposes) | [3] |

| Boiling Point | Decomposes | [3] |

| Solubility in Water | 27.5 g/100 mL (0 °C)36.4 g/100 mL (20 °C)48.8 g/100 mL (40 °C)90.8 g/100 mL (100 °C) | [4] |

| Solubility in other solvents | Insoluble in ethanol | [4] |

| Refractive Index (n_D) | 1.594 | [4] |

Hazards and Toxicology

Sodium bromate is classified as a hazardous substance due to its strong oxidizing properties and significant toxicity upon ingestion. It is harmful if swallowed and can cause severe irritation to the skin, eyes, and respiratory tract.[5][6] The primary target organs for sodium bromate toxicity are the kidneys and the inner ear, leading to nephrotoxicity and ototoxicity, respectively.[4][7]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The GHS classification for sodium bromate is summarized below.

Toxicological Data

The acute oral toxicity of sodium bromate has been determined in animal studies. A summary of the available LD50 (lethal dose, 50%) values is presented in Table 2.

| Species | Route | LD50 | References |

| Rat | Oral | 157 mg/kg | [8] |

| Rabbit | Dermal | >2000 mg/kg | [2] |

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified bromate as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[9] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[9]

Mechanisms of Toxicity

The toxicity of sodium bromate is primarily attributed to its ability to induce oxidative stress, leading to cellular damage in target organs.

Nephrotoxicity

Sodium bromate-induced kidney damage is characterized by the generation of reactive oxygen species (ROS), which overwhelm the antioxidant defense mechanisms of renal cells. This oxidative stress leads to lipid peroxidation, protein damage, and DNA damage, ultimately resulting in tubular necrosis and renal dysfunction.[4][10] The Keap1-Nrf2 and MAPK signaling pathways are key players in the cellular response to this oxidative insult.

References

- 1. ehs.princeton.edu [ehs.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acute Kidney Injury due to Sodium Bromate Intoxication: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 6. Cochlear Implantation after Bromate Intoxication-Induced Bilateral Deafness: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromate-induced ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Results for "Cytotoxicity Assay" | Springer Nature Experiments [experiments.springernature.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Acute kidney injury due to sodium bromate intoxication: a report of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrolytic Production of Sodium Bromate from Sodium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrolytic production of sodium bromate (B103136) (NaBrO₃) from sodium bromide (NaBr). The process, analogous to the well-established chlorate (B79027) production, involves the electrochemical oxidation of bromide ions. This document details the underlying principles, experimental protocols, key operational parameters, and relevant quantitative data to support research and development in this field.

Core Principles and Reaction Mechanisms

The electrolytic synthesis of sodium bromate from sodium bromide is a process that relies on the anodic oxidation of bromide ions in an aqueous solution. The overall reaction can be summarized as:

NaBr + 3H₂O → NaBrO₃ + 3H₂

This overall reaction is a result of a series of electrochemical and chemical reactions occurring at the anode and cathode, as well as in the bulk electrolyte.

At the cathode , water is reduced to produce hydroxide (B78521) ions and hydrogen gas:

6H₂O + 6e⁻ → 6OH⁻ + 3H₂

At the anode , bromide ions are oxidized to form bromine:

6Br⁻ → 3Br₂ + 6e⁻

The bromine and hydroxide ions then react in the solution to form hypobromite (B1234621) ions (BrO⁻):

Br₂ + 2OH⁻ → Br⁻ + BrO⁻ + H₂O

The formation of bromate then proceeds through two primary pathways:

-

Direct Anodic Oxidation: Hypobromite ions are further oxidized at the anode to form bromate. This is considered a less efficient, nine-electron process.[1]

-

Chemical Disproportionation: Hypobromite ions react in the solution to form bromate and bromide ions. This is a more efficient six-electron process and is favored under specific pH and temperature conditions.[1] The reaction is as follows:

3BrO⁻ → BrO₃⁻ + 2Br⁻

The ideal pH for the disproportionation of hypobromite is around 9-10, which is naturally achieved during the electrolysis due to the production of hydroxide ions at the cathode.[1] This makes the process relatively efficient without significant pH adjustment.[1]

Experimental Protocols and Methodologies

A generalized experimental setup for the electrolytic production of sodium bromate involves a divided or undivided electrochemical cell, a DC power source, and electrodes. The following protocol is a synthesis of methodologies described in the literature.[1][2]

Materials and Equipment

-

Electrochemical Cell: A beaker or a dedicated electrolytic cell.

-

Anode: Platinum, lead peroxide (PbO₂), graphite, or mixed metal oxide (MMO) coated titanium.[1][2]

-

Electrolyte: A saturated or concentrated solution of sodium bromide in distilled or deionized water.

-

DC Power Supply: Capable of providing constant current or voltage.

-

Magnetic Stirrer and Stir Bar: To ensure proper mixing of the electrolyte.

-

pH Meter and Thermometer: For monitoring the reaction conditions.

-

Heating Mantle or Water Bath: To control the temperature.

Procedure

-

Electrolyte Preparation: Prepare a concentrated solution of sodium bromide (e.g., 200-300 g/L) in water.[3]

-

Cell Assembly: Place the anode and cathode in the electrolytic cell, ensuring they do not touch. Connect the electrodes to the DC power supply.

-

Electrolysis:

-

Immerse the electrodes in the sodium bromide solution.

-

Begin stirring the solution.

-

Apply a constant current density, typically in the range of 10-20 A/dm².[2][3]

-

Maintain the temperature of the electrolyte, for instance, at 70°C.[2]

-

Monitor the pH and allow it to stabilize in the ideal range of 9-10 for efficient disproportionation.[1]

-

-

Product Recovery:

-

After a sufficient period of electrolysis, typically several hours to days depending on the scale and current, discontinue the power supply.

-

Allow the solution to cool to room temperature or lower. Sodium bromate is less soluble than sodium bromide in water, causing it to crystallize out of the solution.[1]

-

Filter the crystals and wash them with a small amount of cold water to remove residual bromide and other impurities.

-

Dry the purified sodium bromate crystals.

-

Quantitative Data

The efficiency and performance of the electrolytic process are evaluated based on several key parameters. The following tables summarize quantitative data reported in the literature.

| Parameter | Value | Conditions/Notes | Source |

| Anode Material | Lead Peroxide | Successfully used for bromate production. | [2] |

| Platinum | Inert and does not degrade during electrolysis. | [1] | |

| Graphite | Can be used but may spall during electrolysis. | [2] | |

| Cathode Material | Stainless Steel | Commonly used cathode material. | [2] |

| Titanium | Inert and a good choice for oxidizing solutions. | [1] | |

| Anodic Current Density | 20 A/dm² | For continuous electrolysis with a lead peroxide anode. | [2] |

| 10 kA/m² | Used in tests with mixed oxide coated titanium anodes. | [3] | |

| Temperature | 70°C | For continuous electrolysis. | [2] |

| 20-80°C | Range tested for electrolysis with titanium anodes. | [3] | |

| pH | 8-9 | For potassium bromate production. | [2] |

| 9-10 | Ideal pH for hypobromite disproportionation. | [1] | |

| Current Efficiency | ~90% | With a lead peroxide anode at 70°C. | [2] |

| Anode Consumption (Lead Peroxide) | 53-56 mg/1000 A-hr | Indicates the stability of the lead peroxide anode. | [2] |

| Initial Sodium Bromide Concentration | 200-300 g/L | Typical starting concentrations for electrolysis. | [3] |

Visualizations

Electrolytic Cell and Reaction Pathway

The following diagram illustrates the fundamental components of an electrolytic cell for sodium bromate production and the key reactions occurring.

Caption: Diagram of the electrolytic cell and key reactions for sodium bromate production.

Experimental Workflow

The logical flow of the experimental procedure for producing and isolating sodium bromate is depicted in the following workflow diagram.

Caption: Experimental workflow for the synthesis and purification of sodium bromate.

References

Sodium Bromate: A Versatile and Efficient Oxidizing Agent in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Sodium bromate (B103136) (NaBrO₃) has emerged as a powerful and versatile oxidizing agent in organic chemistry, offering a potent alternative to traditional reagents. Its applications span a wide range of transformations, including the oxidation of alcohols, sulfides, and alkylarenes, as well as the bromination of aromatic systems. This guide provides an in-depth overview of the core applications of sodium bromate, presenting quantitative data, detailed experimental protocols, and visual representations of key reaction workflows to support researchers and professionals in drug development and chemical synthesis.

Core Applications and Reaction Efficiency

Sodium bromate's efficacy as an oxidant is often enhanced by the use of co-catalysts, which can tune its reactivity and selectivity for specific functional groups. This section summarizes the key applications and presents quantitative data for representative reactions.

Oxidation of Alcohols to Carbonyl Compounds

Sodium bromate, particularly in the presence of a catalytic amount of hydrobromic acid, provides an efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] The reaction is typically carried out under mild conditions, offering good to excellent yields.

| Substrate | Catalyst/Co-reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1-Butanol | HBr (catalytic) | CCl₄/H₂O | 35-37 | 2 | Butyl butanoate | 98 |

| 2-Octanol (B43104) | HBr (catalytic) | Acetic Acid/H₂O | 40 | 3 | 2-Octanone | 98 |

| Benzyl Alcohol | HBr (catalytic) | CCl₄/H₂O | 35-40 | 2 | Benzaldehyde | Good |

| Benzyl Alcohol | Trinitratocerium(IV) bromate | Acetonitrile | Reflux | 0.5 | Benzaldehyde | 92 |

| 4-Chlorobenzyl alcohol | Trinitratocerium(IV) bromate | Acetonitrile | Reflux | 0.75 | 4-Chlorobenzaldehyde | 94 |

Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones is a crucial transformation in organic synthesis. Sodium bromate, in conjunction with catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) or ammonium chloride, achieves this conversion with high efficiency and selectivity.[4][5][6]

| Substrate | Catalyst/Co-reagent | Solvent | Temperature | Time | Product | Yield (%) |

| Thioanisole | CAN (catalytic) | Acetonitrile/H₂O | Room Temp. | - | Methyl phenyl sulfoxide | High |

| Dibenzyl sulfide (B99878) | NH₄Cl | CH₃CN/H₂O | - | 3.5 h | Dibenzyl sulfoxide | 90 |

| Di-n-butyl sulfide | NH₄Cl | CH₃CN/H₂O | - | 3 h | Di-n-butyl sulfoxide | 92 |

Oxidation of Thiols to Disulfides

Sodium bromate can also be employed for the oxidative coupling of thiols to form disulfides, a reaction of significant importance in peptide chemistry and materials science.[4]

| Substrate | Catalyst/Co-reagent | Solvent System | Temperature | Time | Product | Yield (%) |

| Thiophenol | NaHSO₃ | CCl₄/H₂O | - | - | Diphenyl disulfide | Good |

| Benzyl mercaptan | NaHSO₃ | CCl₄/H₂O | - | - | Dibenzyl disulfide | Good |

Bromination of Aromatic Compounds

A powerful application of sodium bromate lies in the bromination of aromatic compounds, especially those bearing deactivating substituents.[4][7][8] The reaction is typically carried out in an acidic medium, generating the active brominating species in situ.

| Substrate | Acid | Temperature (°C) | Time | Product | Yield (%) |

| Nitrobenzene (B124822) | H₂SO₄ | 40-45 | 1 h | 3-Nitrobromobenzene | 85.6 |

| Benzoic Acid | H₂SO₄ | 50-80 | - | 3-Bromobenzoic acid | >90 |

| Benzaldehyde | H₂SO₄ | 40-100 | - | 3-Bromobenzaldehyde | 85-98 |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key transformations using sodium bromate.

Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone

This protocol is adapted from the oxidation of 2-octanol using the sodium bromate-hydrobromic acid system.[1]

Materials:

-

2-Octanol

-

Sodium bromate (NaBrO₃)

-

47% Hydrobromic acid (HBr)

-

Acetic acid

-

Water

-

Saturated aqueous sodium carbonate solution

-

20% aqueous sodium sulfite (B76179) solution

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 2-octanol (1.3 g, 10 mmol) in acetic acid (2 mL).

-

Add a solution of sodium bromate (0.76 g, 5 mmol) in water (10 mL) to the flask.

-

At room temperature, add 47% hydrobromic acid (0.12 mL, ca. 1.0 mmol) to the reaction mixture.

-

Stir the mixture at 40 °C for 3 hours.

-

After the reaction is complete, treat the reddish reaction mixture with a saturated aqueous sodium carbonate solution (10 mL) to neutralize the acid.

-

Add 20% aqueous sodium sulfite solution (10 mL) to quench any excess bromine.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 2-octanone.

Protocol 2: General Procedure for the Selective Oxidation of a Sulfide to a Sulfoxide

This protocol outlines the oxidation of sulfides using sodium bromate catalyzed by ceric ammonium nitrate (CAN) supported on silica (B1680970) gel.[5]

Materials:

-

Sulfide substrate

-

Ceric ammonium nitrate (CAN) on silica gel

-

Sodium bromate (NaBrO₃)

-

Organic solvent (e.g., acetonitrile)

Procedure:

-

To a solution of the sulfide in an organic solvent, add a catalytic amount of CAN supported on silica gel.

-

Add a stoichiometric amount of sodium bromate as the primary oxidant.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the solid-supported catalyst.

-

The filtrate can be concentrated, and the product purified by standard methods such as column chromatography or recrystallization.

Protocol 3: General Procedure for the Bromination of a Deactivated Aromatic Compound

This protocol is based on the bromination of nitrobenzene.[8]

Materials:

-

Nitrobenzene

-

Sodium bromate (NaBrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

In a reactor, prepare a mixture of nitrobenzene (1.0 mol), 500 mL of concentrated sulfuric acid, and 500 mL of water.

-

Warm the reactor to 40-45 °C.

-

Slowly add solid sodium bromate (1.2 equiv) to the stirred mixture.

-

After the addition is complete, continue stirring for another hour.

-

Cool the mixture, and filter the crystalline product.

-

Wash the product with cold water and dry to obtain 3-nitrobromobenzene.

Reaction Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows and key relationships in sodium bromate-mediated reactions.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Oxidation of alcohols and ethers using sodium bromate-hydrobromic acid system. | Semantic Scholar [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]

- 6. sid.ir [sid.ir]

- 7. Use of Sodium Bromate for Aromatic Bromination: Research and Development | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Aromatic Bromination Utilizing Sodium Bromate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, experimental protocols, and quantitative data associated with the use of sodium bromate (B103136) (NaBrO₃) for the electrophilic bromination of aromatic compounds. This method offers a safer and often more selective alternative to traditional bromination techniques that employ hazardous liquid bromine.

Core Mechanism: In Situ Generation of the Electrophile

The efficacy of sodium bromate as a brominating agent lies in its ability to generate a potent electrophilic bromine species in situ upon reaction with a strong acid.[1][2][3] The most commonly accepted mechanism involves the protonation of the bromate anion followed by a series of reactions that ultimately produce the active brominating agent.

The overall reaction can be summarized as follows:

BrO₃⁻ + 5Br⁻ + 6H⁺ → 3Br₂ + 3H₂O[4]

However, the active brominating species is not limited to molecular bromine (Br₂). Depending on the reaction conditions and the specific acid used, other electrophilic bromine species such as hypobromous acid (HOBr) may also be generated and participate in the aromatic substitution.[5][6]

The generally accepted electrophilic aromatic substitution mechanism then proceeds via the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity and yield the brominated product.

References

- 1. Use of Sodium Bromate for Aromatic Bromination: Research and Development | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Reaction Kinetics of Sodium Bromate with Organic Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bromate (B103136) (NaBrO₃) is a powerful oxidizing and brominating agent that finds diverse applications in organic synthesis, including in the development of pharmaceutical intermediates. A thorough understanding of its reaction kinetics with various organic substrates is paramount for process optimization, safety, and the selective synthesis of target molecules. This technical guide provides a comprehensive overview of the core principles governing the reaction kinetics of sodium bromate with a range of organic compounds, including phenols, anilines, alcohols, aldehydes, ketones, and sulfides. It consolidates quantitative kinetic data, details experimental methodologies for kinetic analysis, and presents reaction mechanisms through clear visualizations.

Core Principles of Reactivity

Sodium bromate is a strong oxidant, particularly in acidic conditions. Its reactivity is often attributed to the formation of various active bromine species, such as bromic acid (HBrO₃), hypobromous acid (HOBr), and molecular bromine (Br₂), through a complex series of equilibria and reactions, most notably the bromate-bromide reaction. The nature of the organic substrate, the reaction medium (pH, solvent), and the presence of catalysts all play crucial roles in determining the reaction rate and mechanism.

Data Presentation: A Comparative Analysis of Kinetic Parameters

The following tables summarize the available quantitative data on the reaction kinetics of sodium bromate and the closely related potassium bromate with various organic substrates. These parameters are essential for predicting reaction rates and understanding the influence of substrate structure and reaction conditions.

Table 1: Reaction Orders for the Oxidation of Organic Substrates by Bromate

| Organic Substrate Class | Substrate | Order w.r.t. Substrate | Order w.r.t. Bromate | Order w.r.t. H⁺ | Reference(s) |

| Phenols | 3,4-Dimethylphenol | 1 | 1 | 1 | [1] |

| 4-sec-Butylphenol | 1 | 1 | 1 | [1] | |

| 4-tert-Butylphenol | 1 | 1 | 1 | [1] | |

| Anilines | Aniline & Substituted Anilines | 1 | 1 | 1 | [2] |

| Ketones | Aliphatic, Aralkyl & Alicyclic | 1 | 1 (decreases at high [bromate]) | 2 | [3] |

| Bromide | Bromide Ion | 1 | 1 | 2 | [4][5] |

Table 2: Activation and Thermodynamic Parameters for the Oxidation of Substituted Phenols by Potassium Bromate at 308 K

| Substrate | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) | -ΔS‡ (J/mol/K) | Reference |

| 3,4-Dimethylphenol | 58.59 | 56.03 | 73.19 | 55.7 | [1] |

| 4-sec-Butylphenol | 61.43 | 58.87 | 77.17 | 59.45 | [1] |

| 4-tert-Butylphenol | 65.38 | 62.82 | 77.82 | 48.78 | [1] |

Table 3: Rate Constants for the Reaction of Bromate with Selected Organic Substrates

| Substrate | Reaction Conditions | Rate Constant (k) | Units | Reference |

| Sodium 2-mercaptoethanesulfonate (MESNA) | Reaction with aqueous bromine | 1.95 ± 0.05 × 10⁴ | M⁻¹s⁻¹ | [6] |

Experimental Protocols for Kinetic Studies

Accurate determination of kinetic parameters requires well-designed experimental protocols. The following sections detail common methodologies for studying the reaction kinetics of sodium bromate with organic substrates.

General Experimental Setup for a Kinetic Run

A typical kinetic experiment involves monitoring the change in concentration of a reactant or product over time under controlled conditions (temperature, pH, initial concentrations).

Materials and Equipment:

-

UV-Vis Spectrophotometer or a titration setup

-

Thermostatted water bath or reaction block

-

Stopped-flow apparatus (for fast reactions)

-

Volumetric flasks, pipettes, and burettes

-

Magnetic stirrer and stir bars

-

Stock solutions of sodium bromate, organic substrate, acid (e.g., H₂SO₄ or HClO₄), and any catalyst.

-

Quenching solution (if applicable, e.g., sodium thiosulfate (B1220275) for titrimetric methods)

-

Indicator (e.g., starch for iodometric titration)

Method 1: Spectrophotometric Monitoring

This method is suitable when one of the reactants or products has a distinct UV-Vis absorption spectrum.

Procedure:

-

Prepare stock solutions of the organic substrate, sodium bromate, and acid of known concentrations.

-

Equilibrate the reactant solutions to the desired temperature in a thermostatted water bath.

-

Initiate the reaction by rapidly mixing the reactant solutions in a cuvette placed inside the spectrophotometer. For fast reactions, a stopped-flow apparatus is essential.[4]

-

Monitor the change in absorbance at a pre-determined wavelength corresponding to a specific reactant or product as a function of time. The reaction can be followed at the isosbestic point of Br₂/Br₃⁻ (λ = 446 nm) in the case of the bromate-bromide reaction.[4][5]

-

Record the absorbance data at regular time intervals until the reaction is complete or has proceeded to a sufficient extent.

-

Use the Beer-Lambert law to convert absorbance data to concentration data.

-

Analyze the concentration versus time data using appropriate kinetic models (e.g., integral or differential methods) to determine the reaction order and rate constant.

Method 2: Titrimetric Monitoring (Iodometry)

This method is useful for monitoring the concentration of the oxidizing agent (bromate).

Procedure:

-

Prepare a reaction mixture containing the organic substrate, sodium bromate, and acid in a thermostatted flask with constant stirring.

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Quench the reaction in the aliquot immediately by adding it to a solution that stops the reaction, for example, an excess of a reducing agent like sodium thiosulfate or by rapid cooling.

-

Determine the concentration of unreacted bromate in the quenched aliquot. A common method is iodometric titration: a. Add an excess of potassium iodide (KI) to the aliquot. The remaining bromate will oxidize iodide to iodine. b. Titrate the liberated iodine with a standardized solution of sodium thiosulfate using starch as an indicator.

-

Repeat steps 2-4 at various time points to obtain a concentration-time profile for bromate.

-

Analyze the data to determine the kinetic parameters.

Visualization of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Conclusion

The reaction kinetics of sodium bromate with organic substrates are multifaceted, with the reaction rate and mechanism being highly dependent on the substrate, pH, and presence of catalysts. This guide has provided a consolidated overview of the available quantitative kinetic data and detailed experimental protocols for their determination. The visualized reaction mechanisms offer a clear understanding of the proposed pathways for the oxidation of key organic functional groups. For researchers, scientists, and drug development professionals, this information is critical for the rational design and control of synthetic processes involving sodium bromate, ultimately leading to more efficient and selective chemical transformations. Further research is warranted to expand the kinetic database for a wider array of organic substrates and to further elucidate the intricate mechanistic details of these important reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Oxyhalogen-sulfur chemistry: kinetics and mechanism of oxidation of chemoprotectant, sodium 2-mercaptoethanesulfonate, MESNA, by acidic bromate and aqueous bromine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Sodium Bromate (NaBrO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of sodium bromate (B103136) (NaBrO₃), a compound of significant interest in various chemical and pharmaceutical applications. This document compiles essential quantitative data, outlines detailed experimental protocols for property determination, and presents a visual representation of a common synthesis pathway.

Core Physical and Chemical Properties

Sodium bromate is an inorganic salt that presents as a white, crystalline, odorless solid.[1] It is a strong oxidizing agent and finds applications in analytical chemistry, as a brominating agent, and in gold extraction.[2]

| Property | Value |

| Molecular Formula | NaBrO₃ |

| Molar Mass | 150.89 g/mol |

| Appearance | White crystalline powder or colorless cubic crystals |

| Odor | Odorless |

Quantitative Physical Data

The following tables summarize the key physical properties of sodium bromate, providing a ready reference for researchers.

Thermal Properties

| Property | Value | Notes |

| Melting Point | 381 °C (654 K) | Decomposes upon melting, releasing oxygen. |

| Boiling Point | Not applicable | Decomposes before boiling. |

Density and Refractive Index

| Property | Value | Temperature |

| Density | 3.339 g/cm³ | 25 °C |

| Refractive Index (n_D) | 1.594 | - |

Solubility in Water

The solubility of sodium bromate in water increases significantly with temperature, a crucial factor for solution-based applications.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 27.5 |

| 20 | 36.4 |

| 40 | 48.8 |

| 60 | 62.6 |

| 80 | 75.8 |

| 100 | 90.8 |

Crystal Structure

Sodium bromate possesses a cubic crystal structure, a key determinant of its physical characteristics.

| Property | Value |

| Crystal System | Cubic |

| Space Group | P2₁3 |

Experimental Protocols for Property Determination

For reproducible and accurate measurement of physical properties, standardized experimental protocols are essential. The following sections detail common methodologies for determining the key physical characteristics of sodium bromate.

Melting Point Determination (Capillary Method)

The melting point of sodium bromate, which is accompanied by decomposition, can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry sodium bromate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded. For sodium bromate, the onset of decomposition (evolution of a gas) should also be noted.

Density Determination (Gas Pycnometry)

Gas pycnometry offers a precise method for determining the density of a solid powder.

-

Sample Preparation: A known mass of dry sodium bromate powder is placed in the sample chamber of a gas pycnometer.

-

Measurement Principle: The instrument measures the volume of the solid material by detecting the pressure change of an inert gas (typically helium) in a calibrated volume.

-

Procedure: The analysis chamber is filled with the inert gas, which then expands into the sample chamber. The resulting pressure is used to calculate the volume of the sample, excluding any pore space.

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Solubility Determination (Isothermal Equilibrium Method)

The solubility of sodium bromate at various temperatures can be determined by establishing a saturated solution at a constant temperature.

-

Sample Preparation: An excess amount of sodium bromate is added to a known volume of deionized water in a jacketed beaker maintained at a constant temperature by a circulating water bath.

-

Equilibration: The solution is stirred for a prolonged period (several hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sample Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn using a heated pipette to prevent crystallization. The solvent is then evaporated, and the mass of the remaining dry sodium bromate is determined.

-

Calculation: The solubility is expressed as grams of sodium bromate per 100 mL of water at that specific temperature. This process is repeated for each desired temperature.

Crystal Structure Determination (X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of sodium bromate.

-

Crystal Growth: A high-quality single crystal of sodium bromate is grown from a saturated aqueous solution by slow evaporation.

-

Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete set of diffraction data.

-

Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group. The positions of the sodium, bromine, and oxygen atoms within the unit cell are then determined and refined to produce a final, detailed crystal structure.

Synthesis of Sodium Bromate

A common laboratory and industrial method for the synthesis of sodium bromate involves the oxidation of bromine with a strong oxidizing agent in the presence of a sodium base. The following diagram illustrates a typical reaction pathway.

Caption: A simplified workflow for the synthesis of sodium bromate.

References

An In-depth Technical Guide to the Solubility of Sodium Bromate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium bromate (B103136) (NaBrO₃) in a range of solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where the dissolution characteristics of this compound are critical. This document details quantitative solubility data, outlines experimental protocols for solubility determination, and provides visual representations of these methodologies.

Quantitative Solubility Data

The solubility of sodium bromate is significantly dependent on the solvent and the temperature. The following tables summarize the available quantitative data.

Solubility in Water

Sodium bromate exhibits high solubility in water, which increases substantially with rising temperature.[1] This property is crucial for the preparation of aqueous solutions of varying concentrations.

| Temperature (°C) | Solubility ( g/100 g Water) |

| 0 | 27.5[2][3] |

| 10 | 30.3 |

| 20 | 36.4[2][3] |

| 25 | 39.4[2] |

| 30 | 42.6 |

| 40 | 48.8[2][3] |

| 60 | 62.6[2] |

| 80 | 75.7 |

| 100 | 90.8[2][3] |

Solubility in Other Solvents

Sodium bromate is generally characterized by its low solubility in most organic solvents. While precise quantitative data in many non-aqueous solvents is not widely published, its qualitative solubility is noted in several sources.

| Solvent | Solubility |

| Ethanol | Insoluble[3][4] |

| Methanol | Information not available |

| Acetone | Insoluble[5] |

| Glycerol | Information not available |

| Liquid Ammonia | Soluble[6] |

| Ethyl Acetate | Insoluble[6] |

| Hexane | Insoluble[6] |

| Toluene | Insoluble[6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for many scientific applications. The following sections detail established methodologies for quantifying the solubility of sodium bromate.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined.

Detailed Methodology:

-

Preparation: An excess amount of sodium bromate is added to a known volume of the solvent in a sealed, thermostatically controlled flask. The flask is placed in an isothermal shaker bath set to the desired temperature.

-

Equilibration: The mixture is agitated at a constant speed for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms that the solution is saturated.

-

Sample Withdrawal: After equilibration, agitation is stopped, and the solid particles are allowed to settle. A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of undissolved solid.

-

Analysis: The concentration of sodium bromate in the filtered saturated solution is determined using a suitable analytical method, such as gravimetric analysis or iodometric titration.

Gravimetric Analysis

Gravimetric analysis is a quantitative method that relies on the measurement of mass. It can be used to determine the concentration of a solute in a saturated solution.

Principle: A known volume or mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining dry solute is then measured.

Detailed Methodology:

-

Sample Collection: A precise volume (e.g., 10 mL) of the clear, saturated solution, obtained from the isothermal method, is pipetted into a pre-weighed, dry evaporating dish.

-

Evaporation: The solvent is carefully evaporated from the solution by heating in an oven at a temperature below the decomposition point of sodium bromate (381°C). For aqueous solutions, a temperature of 100-120°C is suitable.

-

Drying to a Constant Weight: The evaporating dish containing the solid residue is placed in a desiccator to cool to room temperature. It is then weighed. The process of heating, cooling, and weighing is repeated until a constant mass is obtained, indicating that all the solvent has been removed.

-

Calculation: The solubility is calculated as the mass of the dry sodium bromate per a given mass or volume of the solvent.

Iodometric Titration for Bromate Concentration

Iodometric titration is a highly accurate volumetric analysis method for determining the concentration of oxidizing agents like bromate.

Principle: In an acidic solution, bromate ions (BrO₃⁻) react with an excess of iodide ions (I⁻) to produce iodine (I₂). The liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator.

Detailed Methodology:

-

Sample Preparation: A known volume of the saturated sodium bromate solution is accurately diluted with deionized water to a suitable concentration for titration.

-

Reaction: An excess of potassium iodide (KI) and a strong acid (e.g., sulfuric acid or hydrochloric acid) are added to the diluted sample solution. The reaction is: BrO₃⁻ + 6I⁻ + 6H⁺ → 3I₂ + Br⁻ + 3H₂O

-

Titration: The liberated iodine is immediately titrated with a standardized sodium thiosulfate solution. The endpoint of the titration is detected by the disappearance of the blue color of the starch-iodine complex. The reaction is: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

Calculation: The concentration of bromate in the original saturated solution is calculated based on the stoichiometry of the reactions and the volume of sodium thiosulfate solution used.

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key steps in each methodology.

Caption: Workflow for the Isothermal Shake-Flask Method.

Caption: Workflow for Gravimetric Analysis.

Caption: Workflow for Iodometric Titration.

References

- 1. Potassium bromate assay by primary methods through iodine liberation reaction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Sodium Bromate | NaBrO3 | CID 23668195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SODIUM BROMATE - Ataman Kimya [atamanchemicals.com]

- 4. guidechem.com [guidechem.com]

- 5. CHEMICAL SUPPLIER : SODIUM BROMATE [sanminglobe.com]

- 6. Sodium bromate - Sciencemadness Wiki [sciencemadness.org]

In-Depth Technical Guide on the Thermal Decomposition of Sodium Bromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium bromate (B103136) (NaBrO₃), a strong oxidizing agent with applications in various industrial and laboratory settings. Understanding its thermal stability is crucial for safe handling, storage, and application, particularly in environments where it may be subjected to elevated temperatures. This document details the decomposition temperature, reaction products, and standardized methodologies for its characterization.

Core Data Presentation

The thermal decomposition of sodium bromate has been characterized by several key parameters, which are summarized in the table below for ease of reference and comparison.

| Parameter | Value | Method of Determination |

| Decomposition Temperature | 381 °C (654 K) | Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) |

| Primary Decomposition Products | Sodium Bromide (NaBr) and Oxygen (O₂) | Evolved Gas Analysis, Residue Analysis |

| Secondary/Potential Decomposition Products | Sodium Oxide (Na₂O), Bromine (Br₂), Ozone (O₃), Hydrogen Bromide (HBr) | Mass Spectrometry, Infrared Spectroscopy |

Thermal Decomposition Pathway

The primary thermal decomposition of sodium bromate is an oxidation-reduction reaction. When heated to its decomposition temperature, it breaks down into sodium bromide and oxygen gas.[1] While this is the principal reaction, other decomposition pathways that may occur, especially in the presence of impurities or under different atmospheric conditions, can lead to the formation of sodium oxide, bromine, and ozone.[1] Upon heating to decomposition, it may also emit toxic fumes of sodium oxide and hydrogen bromide.[2]

The most commonly accepted decomposition reaction is:

2NaBrO₃(s) → 2NaBr(s) + 3O₂(g)

This reaction signifies a complete breakdown of the bromate ion into the more stable bromide ion and molecular oxygen.

Experimental Protocols

The determination of the thermal decomposition temperature of sodium bromate is typically performed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques measure the change in mass and heat flow, respectively, as a function of temperature.

Generalized Protocol for Thermogravimetric Analysis (TGA)

This protocol is a generalized procedure based on standard methods for thermal analysis of inorganic salts.

-

Instrument Calibration : Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Certified reference materials are used for this purpose.

-

Sample Preparation : Accurately weigh a 5-10 mg sample of finely powdered, dry sodium bromate into a clean, tared TGA crucible (alumina or platinum are common choices). Ensure the sample is spread evenly in a thin layer at the bottom of the crucible.

-

Instrument Setup :

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to provide a non-reactive atmosphere.

-

-

Heating Program :

-

Equilibrate the sample at a starting temperature, for example, 30 °C.

-

Heat the sample from the starting temperature to a final temperature of approximately 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition and Analysis :

-

Continuously record the sample mass as a function of temperature.

-

The onset temperature of the major mass loss step in the TGA curve is determined as the decomposition temperature.

-

The percentage of mass loss is calculated to confirm the decomposition reaction stoichiometry.

-

Generalized Protocol for Differential Scanning Calorimetry (DSC)

This protocol provides a general method for analyzing the thermal transitions of sodium bromate.

-

Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation : Weigh a 2-5 mg sample of finely powdered sodium bromate into a clean DSC pan (aluminum pans are suitable for this temperature range). Seal the pan hermetically.

-

Instrument Setup :

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Heating Program :

-

Equilibrate the sample at a starting temperature, for example, 30 °C.

-

Heat the sample at a constant rate, typically 10 °C/min, up to a temperature above the decomposition point, for instance, 450 °C.

-

-

Data Acquisition and Analysis :

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The decomposition is observed as a sharp endothermic or exothermic peak on the DSC curve. The onset temperature of this peak corresponds to the decomposition temperature.

-

Mandatory Visualizations

The following diagrams illustrate the thermal decomposition pathway of sodium bromate and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of sodium bromate.

Caption: Experimental workflow for thermal analysis.

References

A Comprehensive Guide to the Safe Handling of Sodium Bromate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Sodium bromate (B103136) (NaBrO₃) is a powerful oxidizing agent with significant applications in various laboratory and industrial processes. However, its utility is matched by its potential hazards, necessitating strict adherence to safety protocols to mitigate risks. This in-depth technical guide provides comprehensive safety precautions for handling sodium bromate, tailored for research and development environments.

Hazard Identification and Risk Assessment

Sodium bromate is classified as a strong oxidizer and presents several health and safety hazards. A thorough understanding of these risks is the first step in safe handling.

Physicochemical Hazards:

-

Oxidizing Properties: As a potent oxidizer, sodium bromate can intensify fires and may cause or contribute to the combustion of other materials.[1][2] It can react violently and potentially explosively with combustible and reducing agents, including wood, paper, oil, finely powdered metals, and organic materials.[1][3]

-

Thermal Decomposition: When heated, sodium bromate decomposes, producing toxic and corrosive fumes, including hydrogen bromide.[4][5] This decomposition can be violent, leading to the rupture of containers.[4]

Health Hazards:

-

Acute Toxicity: Sodium bromate is harmful if swallowed or inhaled.[1][2][6] Ingestion can lead to gastrointestinal irritation with symptoms such as nausea, vomiting, diarrhea, and abdominal pain.[7][8]

-

Irritation: It is a known irritant to the skin, eyes, and respiratory tract.[2][5][6][7] Direct contact can cause redness and pain.[5]

-

Systemic Effects: Exposure can lead to more severe health issues, including kidney damage, hearing loss, and effects on the nervous system.[5] The effects of exposure may be delayed.[5]

-

Carcinogenicity and Genotoxicity: Some sources suggest that sodium bromate may cause cancer and is suspected of causing genetic defects.[9]

Quantitative Hazard Data

For a clearer understanding of the toxicological profile of sodium bromate, the following data is summarized.

| Parameter | Value | Species | Reference |

| Oral LD50 | 300 mg/kg | Rat | [8] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls:

-

Ventilation: Always handle sodium bromate in a well-ventilated area.[1][7] The use of a chemical fume hood is strongly recommended to minimize the inhalation of dust or aerosols.[2][8]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against dust and splashes.[1][8][10]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit are mandatory to prevent skin contact.[1][2][8]

-

Respiratory Protection: In situations where dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator for particulates should be used.[1][10]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents.

Handling:

-

Prevent contact with skin and eyes.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][9]

-

Avoid mixing with combustible materials, reducing agents, strong acids, and finely powdered metals.[1][10]

Storage:

-

Store separately from combustible materials, reducing agents, and incompatible substances.[10][11]

-

Do not store on wooden shelves or pallets.[11]

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is essential.

Spill Response:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Increase ventilation to the area.

-

Contain: Prevent the spill from spreading and entering drains.[2]

-

Clean-up:

-

For small, dry spills, carefully sweep up the material using non-sparking tools and place it into a designated, labeled container for disposal.[3]

-

Avoid using combustible materials like paper towels for cleanup.[7]

-

Use an inert absorbent material like sand or vermiculite (B1170534) for liquid spills.[3][11]

-

-

Decontaminate: Wash the spill site thoroughly after material pickup is complete.[8]

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[1][7]

Waste Disposal

Dispose of sodium bromate and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.[2]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with sodium bromate.

Caption: Logical workflow for the safe handling of sodium bromate in a laboratory setting.

References

- 1. chemiis.com [chemiis.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. SODIUM BROMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. ICSC 0196 - SODIUM BROMATE [inchem.org]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Sodium Bromate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. nexchem.co.uk [nexchem.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. chemstock.ae [chemstock.ae]

A Technical Guide to Sodium Bromate (CAS No. 7789-38-0): Properties, Synthetic Applications, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium bromate (B103136) (CAS No. 7789-38-0), an inorganic salt with the chemical formula NaBrO₃, is a powerful oxidizing agent with significant applications in organic synthesis and various industrial processes. This technical guide provides an in-depth overview of the physicochemical properties, key synthetic uses with detailed experimental protocols, and the toxicological profile of sodium bromate, with a focus on its mechanism of inducing cellular damage. This document is intended to serve as a comprehensive resource for researchers, chemists, and toxicologists working with this versatile yet hazardous compound.

Physicochemical Properties

Sodium bromate is a white, crystalline, odorless solid.[1] It is highly soluble in water and stable under normal conditions but acts as a strong oxidizer, particularly in the presence of acids or combustible materials.[1][2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Sodium Bromate

| Property | Value | References |

|---|---|---|

| Molecular Formula | NaBrO₃ | [3] |

| Molecular Weight | 150.89 g/mol | [3] |

| Appearance | Colorless or white crystalline solid | [1] |

| Melting Point | 381 °C (decomposes) | [4] |

| Boiling Point | 1390 °C | [1] |

| Density | 3.339 g/mL at 25 °C | [1] |

| Solubility in Water | 364 g/L at 20 °C | [4] |

| Refractive Index | 1.594 |[1] |

Applications in Organic Synthesis

Sodium bromate is a versatile oxidizing agent in organic chemistry, primarily utilized for aromatic bromination and the oxidation of alcohols. Its solid nature makes it easier and safer to handle compared to liquid bromine.

Aromatic Bromination

Sodium bromate, in an acidic medium, serves as an effective reagent for the electrophilic bromination of aromatic compounds, particularly those with deactivating substituents.[3] The reaction proceeds through the in-situ generation of brominating species.

This protocol details the bromination of nitrobenzene (B124822), a deactivated aromatic compound, using sodium bromate.

Materials:

-

Nitrobenzene (1.0 mol, 123.1 g)

-

Concentrated Sulfuric Acid (H₂SO₄, 500 mL)

-

Sodium Bromate (NaBrO₃, 0.95 mol, 143.3 g)

-

Potassium Sulfate (K₂SO₄, 1.5 g)

-

Water

-

Ice bath

Procedure:

-

A 2 L four-necked flask is equipped with a mechanical stirrer, reflux condenser, digital thermometer, and a funnel.

-

The flask is charged with nitrobenzene (1.0 mol), concentrated H₂SO₄ (500 mL), water (500 mL), and K₂SO₄ (1.5 g).

-

The reaction mixture is warmed to 40-45 °C.

-

Sodium bromate (0.95 mol) is added in portions of 4-5 g over 1 hour, maintaining the temperature between 40-50 °C using an ice bath.

-

After the addition is complete, the mixture is stirred for an additional hour.

-

The reaction mixture is then cooled, and the crystalline product is filtered.

-

The solid product is washed with cold water and dried in a vacuum oven at 55 °C.

-

The resulting product is 3-nitrobromobenzene.

Logical Workflow for Aromatic Bromination:

Oxidation of Alcohols

Sodium bromate, in the presence of a catalytic amount of hydrobromic acid, can be used to oxidize primary alcohols to carboxylic acids. The reaction conditions can be controlled to favor the formation of either the intermediate aldehyde or the final carboxylic acid product.[2][5]

This protocol provides a general method for the oxidation of primary alcohols. For complete oxidation to the carboxylic acid, an excess of the oxidizing agent and heating under reflux are typically employed.[6]

Materials:

-

Primary Alcohol (e.g., 1-Butanol, 10 mmol, 0.74 g)

-

Sodium Bromate (NaBrO₃, 5 mmol, 0.76 g)

-

47% Hydrobromic Acid (HBr, catalytic amount, ~1.3 mmol, 0.15 mL)

-

Carbon Tetrachloride (CCl₄, 10 mL) or a suitable solvent

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

20% Sodium Sulfite (B76179) (Na₂SO₃) solution

-

Water

Procedure:

-

To a solution of the primary alcohol (10 mmol) in a suitable solvent (e.g., CCl₄, 10 mL), add an aqueous solution of sodium bromate (5 mmol in 10 mL of water).

-

Add a catalytic amount of 47% hydrobromic acid (~1.3 mmol) at room temperature.

-

Heat the reaction mixture under reflux for a sufficient time to ensure complete oxidation to the carboxylic acid. The reaction progress can be monitored by techniques such as TLC or GC.

-

After cooling, the reaction mixture is treated with a saturated aqueous sodium carbonate solution to neutralize the acid.

-

Excess bromine is removed by adding a 20% aqueous sodium sulfite solution.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the carboxylic acid.

Toxicological Profile: Mechanism of Nephrotoxicity

Sodium bromate is recognized as a nephrotoxic agent.[7] Its toxicity is primarily attributed to the induction of oxidative stress within renal cells.[8][9] Ingestion can lead to acute kidney injury, characterized by symptoms such as vomiting, diarrhea, and in severe cases, renal failure and hearing loss.[10][11][12]

Signaling Pathway of Sodium Bromate-Induced Nephrotoxicity

The mechanism of sodium bromate-induced renal cell damage involves a cascade of events initiated by the generation of reactive oxygen species (ROS). This leads to the depletion of intracellular antioxidants, damage to cellular macromolecules, and ultimately, apoptosis. The Keap1-Nrf2 signaling pathway is a key cellular defense mechanism against this oxidative insult.

Proposed Signaling Pathway:

Safety and Handling

Sodium bromate is a strong oxidizing agent and should be handled with care. It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[3] It poses a fire and explosion risk when in contact with combustible materials.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, well-ventilated area away from incompatible substances such as organic materials, reducing agents, and strong acids.[13]

Conclusion

Sodium bromate is a valuable and potent oxidizing agent in organic synthesis, offering a practical alternative to elemental bromine for certain transformations. However, its utility is accompanied by significant toxicological risks, particularly to the kidneys, mediated by oxidative stress. A thorough understanding of its properties, safe handling procedures, and mechanisms of toxicity is crucial for its responsible use in research and development. This guide provides a foundational understanding of these aspects to aid professionals in the chemical and pharmaceutical sciences.

References

- 1. Oxidation of alcohols and ethers using sodium bromate-hydrobromic acid system. | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. Oxidation of alcohols and ethers using sodium bromate-hydrobromic acid system (Journal Article) | ETDEWEB [osti.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. file1.lookchem.com [file1.lookchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Nephroprotective activity of natural products against chemical toxicants: The role of Nrf2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pathways: MAPK Signaling | www.antibodies-online.com [antibodies-online.com]

- 12. The mitogen-activated protein kinase pathway can mediate growth inhibition and proliferation in smooth muscle cells. Dependence on the availability of downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nephroprotective activity of natural products against chemical toxicants: The role of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of sodium bromate in Belousov-Zhabotinsky reaction

An In-depth Technical Guide on the Core Role of Sodium Bromate (B103136) in the Belousov-Zhabotinsky Reaction

Introduction

The Belousov-Zhabotinsky (BZ) reaction is a canonical example of a chemical oscillator, renowned for its periodic changes in reactant concentrations that often manifest as striking temporal color changes or complex spatial patterns like concentric rings and spirals.[1][2] First observed by Boris Belousov and later systematically studied by Anatol Zhabotinsky, this reaction serves as a classic model for non-equilibrium thermodynamics and has been used to understand complex dynamic behaviors in chemistry and biology, including cardiac rhythms and neural signaling.[1][3][4][5]

The reaction typically involves the oxidation of an organic substrate, most commonly malonic acid, by an acidified bromate solution in the presence of a metal ion catalyst, such as a cerium salt or a ferroin (B110374) complex.[6][7][8] At the heart of this intricate system lies sodium bromate (NaBrO₃), which provides the bromate ions (BrO₃⁻). Sodium bromate is not merely a reactant; it is the primary oxidizing agent and the ultimate source of the key bromine species that drive the feedback loops essential for the oscillatory behavior.[8] This guide provides a detailed examination of the indispensable role of sodium bromate within the reaction's core mechanism.

The Core Chemical Mechanism: Field-Körös-Noyes (FKN) Model

While the full BZ mechanism is exceedingly complex, involving as many as 80 elementary steps, its fundamental behavior can be understood through the Field-Körös-Noyes (FKN) mechanism.[1][9] This model elegantly distills the reaction into three interconnected processes that dictate the oscillatory dynamics.[1][3][6]

-

Process A: Inhibition by Bromide: When the concentration of bromide ions (Br⁻) is high, this process dominates. Bromide acts as a potent inhibitor, reacting with key intermediates and preventing the onset of autocatalysis. The primary reactions involve the consumption of bromide by bromate and hypobromous acid (HOBr).[1][10] This phase effectively removes the "brake" on the system.

-

Process B: Autocatalytic Oxidation: Once the bromide concentration falls below a critical threshold, Process A subsides, and the autocatalytic cycle is initiated.[9] This is the core of the oscillatory behavior, where bromous acid (HBrO₂) acts as the autocatalyst. Bromate ions, supplied by sodium bromate, react with HBrO₂ in a self-accelerating sequence, leading to a rapid production of HBrO₂ and the oxidation of the metal catalyst (e.g., Ce³⁺ to Ce⁴⁺).[1] This sudden shift in catalyst oxidation state is responsible for the dramatic color change.[1]

-

Process C: Regeneration and Reset: The oxidized catalyst generated in Process B then oxidizes the malonic acid and its brominated derivatives. This crucial step serves two purposes: it reduces the catalyst back to its original state (e.g., Ce⁴⁺ to Ce³⁺) and, most importantly, it regenerates the bromide ions.[1][3] The newly formed bromide raises the Br⁻ concentration, reactivating Process A and inhibiting the autocatalytic cycle, thus completing the oscillatory loop.

The diagram below illustrates the interplay between these three processes, highlighting the central role of bromate.

Quantitative Data

The kinetics and oscillatory period of the BZ reaction are highly sensitive to the initial concentrations of the reactants. The tables below summarize typical reactant concentrations and the core FKN kinetic rate constants.

Table 1: Typical Reactant Concentrations for BZ Reaction

| Component | Chemical Formula | Typical Concentration (M) | Role |

|---|---|---|---|

| Sodium Bromate | NaBrO₃ | 0.03 - 0.6 | Oxidizing Agent |

| Malonic Acid | CH₂(COOH)₂ | 0.1 - 0.5 | Organic Reductant |

| Sulfuric Acid | H₂SO₄ | 0.3 - 1.5 | Acidic Medium |

| Cerium(IV) Sulfate or Ferroin | Ce(SO₄)₂ / [Fe(phen)₃]SO₄ | 0.001 - 0.005 | Catalyst / Indicator |

Data compiled from sources.[1][7][11]

Table 2: Abbreviated FKN Mechanism and Rate Constants

| Reaction ID | Reaction | Rate Constant (at ~25°C) |

|---|---|---|

| R1 | BrO₃⁻ + Br⁻ + 2H⁺ → HBrO₂ + HOBr | kR1 ≈ 2 M⁻³s⁻¹ |

| R2 | HBrO₂ + Br⁻ + H⁺ → 2HOBr | kR2 ≈ 1 x 10⁶ M⁻²s⁻¹ |

| R3 | BrO₃⁻ + HBrO₂ + H⁺ → 2BrO₂· + H₂O | kR3 ≈ 10 M⁻²s⁻¹ |

| R4 | Ce³⁺ + BrO₂· + H⁺ → Ce⁴⁺ + HBrO₂ | kR4 ≈ 6 x 10⁵ M⁻²s⁻¹ |

| R5 | 2HBrO₂ → BrO₃⁻ + HOBr + H⁺ | kR5 ≈ 2 x 10³ M⁻¹s⁻¹ |

| R6 | Ce⁴⁺ + Org → fBr⁻ + Ce³⁺ + Products | (Complex; variable rate) |

Rate constants are approximate and depend on acidity. 'f' is a stoichiometric factor. Data compiled from sources.[1][12][13]

Experimental Protocol: Visualizing BZ Waves

This protocol describes a common method for observing the spatial patterns of the BZ reaction in a petri dish.

Materials:

-

Solution A: 0.6 M Sodium Bromate (NaBrO₃) in 0.6 M Sulfuric Acid (H₂SO₄)

-

Solution B: 0.48 M Malonic Acid (CH₂(COOH)₂) and 0.08 M Sodium Bromide (NaBr)

-

Solution C: 0.025 M Ferroin solution (catalyst and indicator)

-

Petri dish, graduated cylinders, magnetic stirrer (optional).

Procedure:

-

Preparation: Prepare the three solutions separately according to the concentrations listed above.

-

Mixing: In a beaker, combine Solution A and Solution B. Stir the mixture. The solution will likely turn orange or amber due to the formation of bromine.

-

Initiation: Continue stirring until the orange color fades. Once the solution is clear or pale yellow, add Solution C (Ferroin). The solution should turn red.

-

Observation: Pour a thin layer (~1-2 mm) of the final mixture into a petri dish. After a brief induction period, small blue spots will appear. These are nucleation points from which blue waves will propagate outwards in concentric rings or spirals.[2] The waves will continue until the reactants are consumed.

The following diagram outlines the experimental workflow.

Conclusion

Sodium bromate is the linchpin of the Belousov-Zhabotinsky reaction. Its role extends far beyond that of a simple oxidizing agent. By providing the essential bromate ions, it fuels the autocatalytic engine of the reaction (Process B) while also participating in the removal of the inhibitory bromide species (Process A). This dual function creates the necessary conditions for the system to switch between two distinct chemical states—one inhibited and one autocatalytic—which is the fundamental requirement for chemical oscillation. Without sodium bromate, the intricate feedback loops that define this classic example of non-equilibrium chemical dynamics would not exist. Understanding its central role is therefore critical for the analysis, modeling, and control of complex oscillating systems in both chemistry and biology.

References

- 1. scholar.rose-hulman.edu [scholar.rose-hulman.edu]

- 2. Belousov–Zhabotinsky reaction - Wikipedia [en.wikipedia.org]

- 3. Belousov-Zhabotinsky reaction - Scholarpedia [scholarpedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ias.ac.in [ias.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. Belousov–Zhabotinsky reaction - Sciencemadness Wiki [sciencemadness.org]

- 8. garfield.chem.elte.hu [garfield.chem.elte.hu]

- 9. scienceasia.org [scienceasia.org]

- 10. Demo 14a: Belousov-Zhabotinskii Reaction (variation) [www-chem.ucsd.edu]

- 11. arxiv.org [arxiv.org]

- 12. Oregonator - Scholarpedia [scholarpedia.org]

- 13. X875: Modified Belousov-Zhabotinsky Reaction- Oscillating Clock | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

Understanding the Oxidizing Power of Sodium Bromate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium bromate (B103136) (NaBrO₃) is a powerful and versatile oxidizing agent with significant applications across various scientific and industrial domains, including chemical synthesis, analytical chemistry, and as a component in pharmaceutical manufacturing. This guide provides a comprehensive technical overview of its oxidizing properties, reaction mechanisms, and relevant experimental protocols, with a focus on its implications for research and drug development.

Core Oxidizing Properties and Reactivity

Sodium bromate is the sodium salt of bromic acid and is a strong oxidant.[1] Its oxidizing strength is significantly influenced by the reaction environment, particularly the pH. In acidic aqueous media, the standard redox potential of the bromate ion (BrO₃⁻) is approximately +1.52 V, whereas in neutral and alkaline solutions, it is about +0.61 V. This pH-dependent reactivity is a key factor in its application for selective oxidations.

The oxidizing power of sodium bromate stems from the bromine atom's high oxidation state (+5), which can be reduced to lower oxidation states, most commonly to bromide (Br⁻, -1). It can react vigorously, and sometimes violently, with combustible materials, organic compounds, reducing agents, and finely divided metals.[2]

Quantitative Data on Sodium Bromate's Oxidizing Potential

The following table summarizes key quantitative data related to the oxidizing power of sodium bromate under various conditions.

| Parameter | Value | Conditions | Reference(s) |

| Standard Redox Potential (E°) | |||

| BrO₃⁻ + 6H⁺ + 6e⁻ → Br⁻ + 3H₂O | +1.52 V | Acidic solution | [3] |

| BrO₃⁻ + 3H₂O + 6e⁻ → Br⁻ + 6OH⁻ | +0.61 V | Neutral/Alkaline solution | [3] |

| Oxidation of Aromatic Compounds | |||

| Bromination of Nitrobenzene | 96-99% regioselectivity | H₂SO₄, 90-100°C | [4] |

| Bromination of Benzoic Acid | 92% yield | H₂SO₄, 85-95°C | [4] |

| Bromination of 4-Fluorobenzoic Acid | ~90% yield | H₂SO₄, 65°C | [4] |

| Oxidation of Alcohols | |||

| 1-Hexanol to Hexyl hexanoate | 75% yield | HBr (catalytic), CCl₄, 35-40°C | [5] |

| 1,4-Butanediol to γ-Butyrolactone | 67% yield | HBr (catalytic), CCl₄, 35-40°C | [5] |

| Cyclohexanol to Cyclohexanone | 85% yield | HBr (catalytic), CCl₄, 35-40°C | [5] |

| Oxidation of Sulfides | |||

| Various sulfides to sulfoxides | High yields | Ceric Ammonium Nitrate (catalytic) on silica | [6][7] |

| Oxidation of Thiols | |||

| Aliphatic and aromatic thiols to disulfides | Good yields | NaHSO₃, CCl₄/H₂O | [6] |

Key Chemical Reactions and Mechanisms

Sodium bromate's versatility as an oxidizing agent is demonstrated in a wide range of chemical transformations.

Reaction with Reducing Agents

Sodium bromate readily oxidizes various reducing agents. For instance, it reacts with sulfur dioxide (SO₂) in an aqueous solution to form sodium bromide and sulfuric acid.[8]

Reaction: NaBrO₃ + 3SO₂ + 3H₂O → NaBr + 3H₂SO₄

In this redox reaction, bromine is reduced from +5 to -1, while sulfur is oxidized from +4 to +6.

Similarly, in the presence of a catalyst like osmium tetroxide, bromate can be used for the titrimetric determination of arsenic(III).[7]

Oxidation of Organic Compounds

Sodium bromate is a valuable reagent in organic synthesis, particularly for the oxidation of alcohols and aromatic compounds.

Oxidation of Alcohols: In the presence of a catalytic amount of hydrobromic acid, sodium bromate can oxidize primary alcohols to dimeric esters and secondary alcohols to ketones in good yields.[5][6][9] The reaction proceeds under mild conditions. The active oxidizing species is believed to be bromine, which is generated in situ from the reaction of bromate with hydrobromic acid.[5]

Aromatic Bromination: Sodium bromate is an effective brominating agent for aromatic compounds, especially those with deactivating substituents.[4][10] The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the active brominating species.[4] This method offers advantages over using elemental bromine, including easier handling and, in some cases, higher yields and regioselectivity.[4]

Experimental Protocols

Iodometric Titration for the Quantification of Sodium Bromate

This protocol details a standard method for determining the concentration of a sodium bromate solution. The principle involves the reaction of bromate with an excess of potassium iodide in an acidic solution to liberate iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275).[11]

Materials:

-

Sodium bromate solution of unknown concentration

-

Potassium iodide (KI), solid

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution (1%)

-

Distilled or deionized water

-

Erlenmeyer flask (250 mL)

-

Burette

-

Pipette

Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the sodium bromate solution into a 250 mL Erlenmeyer flask.

-

Add approximately 1-2 grams of solid potassium iodide to the flask and swirl to dissolve.

-

Carefully add about 5 mL of concentrated hydrochloric acid or sulfuric acid to the flask. The solution will turn a dark reddish-brown due to the liberation of iodine.

-

Reaction: BrO₃⁻ + 6I⁻ + 6H⁺ → Br⁻ + 3I₂ + 3H₂O

-

-

Immediately begin titrating with the standardized sodium thiosulfate solution until the solution turns a pale straw color.

-

Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.

-